SM-32504

Description

Properties

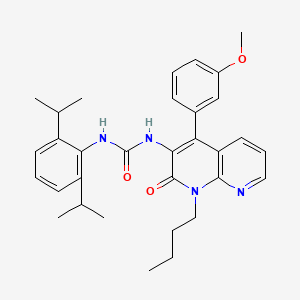

Molecular Formula |

C32H38N4O3 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea |

InChI |

InChI=1S/C32H38N4O3/c1-7-8-18-36-30-26(16-11-17-33-30)27(22-12-9-13-23(19-22)39-6)29(31(36)37)35-32(38)34-28-24(20(2)3)14-10-15-25(28)21(4)5/h9-17,19-21H,7-8,18H2,1-6H3,(H2,34,35,38) |

InChI Key |

ORFMGXFFDRWECM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=CC=C3C(C)C)C(C)C)C4=CC(=CC=C4)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SM-32504; SM 32504; SM32504. |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Central Nervous System Mechanisms of S32504: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S32504, a novel naphtoxazine derivative, demonstrates a potent and selective agonist profile at dopamine D3 and D2 receptors within the central nervous system. This technical guide provides an in-depth exploration of the mechanism of action of S32504, detailing its receptor binding affinity, functional potency, and downstream signaling pathways. The document summarizes key quantitative data from pivotal in vitro and in vivo studies and outlines the detailed experimental protocols utilized in its pharmacological characterization. Furthermore, this guide employs visualizations to illustrate the core signaling cascades and experimental workflows, offering a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of S32504.

Core Mechanism of Action: Dopamine D3/D2 Receptor Agonism

S32504 acts as a potent agonist at both human dopamine D3 and D2 receptors, with a marked preference for the D3 subtype. Its mechanism of action is centered on the activation of these Gαi/o-coupled receptors, which leads to the inhibition of adenylyl cyclase and the modulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. This agonism at presynaptic and postsynaptic D2/D3 receptors results in a reduction of dopamine synthesis and release, as well as the modulation of neuronal excitability in key brain regions.

Quantitative Pharmacological Profile

The binding affinity and functional potency of S32504 at dopamine and other neurotransmitter receptors have been extensively characterized. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Receptor Binding Affinity of S32504

| Receptor | pKi | Ki (nM) | Radioligand | Source of Receptor |

| Human D3 | 8.1 | ~7.9 | [³H]Spiperone | CHO Cells |

| Human D2S | Not Reported | Not Reported | Not Reported | CHO Cells |

| Human D2L | Not Reported | Not Reported | Not Reported | CHO Cells |

| Human D1 | <5.0 | >10,000 | Not Reported | CHO Cells |

| Human D4 | 5.3 | ~501 | Not Reported | CHO Cells |

| Human D5 | <5.0 | >10,000 | Not Reported | CHO Cells |

| Human 5-HT1A | Not Reported | Not Reported | Not Reported | Not Reported |

| Human 5-HT2A | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: Functional Agonist Potency of S32504

| Assay | Receptor | pEC50 | EC50 (nM) |

| [³⁵S]GTPγS Binding | Human D3 | 8.7 | ~0.2 |

| Gαi3 Antibody Capture | Human D3 | 8.6 | ~0.25 |

| MAP Kinase Activation | Human D3 | 8.5 | ~0.32 |

| [³⁵S]GTPγS Binding | Human D2S | 6.4 | ~398 |

| [³⁵S]GTPγS Binding | Human D2L | 6.7 | ~200 |

| Gαi3 Antibody Capture | Human D2L | 6.6 | ~251 |

| MAP Kinase Activation | Human D2L | 8.6 | ~0.25 |

| [³⁵S]GTPγS Binding | Human 5-HT1A | 5.0 | 10,000 |

| Gq Activation | Human 5-HT2A | 5.2 | ~6310 |

Signaling Pathways

As an agonist at D2 and D3 receptors, which are primarily coupled to the Gαi/o family of G-proteins, S32504 initiates a cascade of intracellular events. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G-protein βγ subunits can modulate the activity of various effector proteins, including ion channels and kinases. A key downstream pathway activated by S32504 is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

In Vivo Neurochemical Effects

In vivo microdialysis studies in freely moving rats have demonstrated that subcutaneous administration of S32504 (0.0025-0.63 mg/kg) potently reduces the extracellular levels of dopamine and its metabolites in the striatum, nucleus accumbens, and frontal cortex.[1] These effects are consistent with the activation of presynaptic D2/D3 autoreceptors, which inhibit dopamine synthesis and release.[1] The inhibitory effects of S32504 on dopamine levels were blocked by the D2/D3 antagonist haloperidol and the selective D2 antagonist L741,626, but not by the selective D3 antagonist S33084, indicating a predominant role for D2 receptors in mediating this effect at the doses tested.[1]

Detailed Experimental Protocols

Radioligand Binding Assays for Receptor Affinity (Ki)

This protocol outlines the methodology used to determine the binding affinity of S32504 for dopamine D3 receptors.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

A fixed concentration of the radioligand, such as [³H]Spiperone.

-

Increasing concentrations of S32504 or a reference compound.

-

The cell membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

-

-

Incubation and Filtration:

-

The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of S32504 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay for Functional Potency (EC50)

This functional assay measures the S32504-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in G-protein-coupled receptor activation.

-

Membrane Preparation:

-

Cell membranes from CHO cells expressing human D2 or D3 receptors are prepared as described in the radioligand binding assay protocol.

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate.

-

The reaction mixture contains:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

-

[³⁵S]GTPγS (e.g., 0.1 nM).

-

Increasing concentrations of S32504.

-

Cell membrane preparation.

-

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Incubation and Filtration:

-

The plates are incubated for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

-

Data Analysis:

-

The amount of [³⁵S]GTPγS bound to the filters is quantified by scintillation counting.

-

The agonist-stimulated binding is calculated by subtracting the basal binding.

-

The EC50 value, the concentration of S32504 that produces 50% of the maximal response, is determined using non-linear regression analysis of the concentration-response curve.

-

MAP Kinase (ERK1/2) Activation Assay

This assay measures the ability of S32504 to induce the phosphorylation of ERK1/2, a downstream effector of D2/D3 receptor signaling.

-

Cell Culture and Treatment:

-

CHO cells expressing human D2 or D3 receptors are grown in multi-well plates.

-

Prior to the experiment, cells are serum-starved to reduce basal ERK1/2 phosphorylation.

-

Cells are then treated with various concentrations of S32504 for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system.

-

To control for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.

-

-

Data Analysis:

-

The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software.

-

The p-ERK1/2 signal is normalized to the total ERK1/2 signal for each sample.

-

The EC50 value for S32504-induced ERK1/2 phosphorylation is determined from the concentration-response curve.

-

In Vivo Microdialysis

This technique is used to measure the extracellular levels of dopamine and its metabolites in the brains of freely moving rats.

-

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting a specific brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex) using precise stereotaxic coordinates.

-

The cannula is secured to the skull with dental cement.

-

The animals are allowed to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to obtain a baseline, S32504 is administered (e.g., subcutaneously).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

-

Neurochemical Analysis:

-

The concentrations of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples are determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

The concentrations of dopamine and its metabolites are expressed as a percentage of the average baseline levels.

-

The time course of the effect of S32504 on neurotransmitter levels is plotted.

-

Conclusion

S32504 is a potent and selective dopamine D3/D2 receptor agonist. Its mechanism of action in the central nervous system is characterized by the activation of Gαi/o-coupled signaling pathways, leading to the modulation of adenylyl cyclase and the activation of the MAP kinase cascade. In vivo, S32504 effectively reduces dopamine release and synthesis in key brain regions. This detailed technical guide provides a comprehensive overview of the pharmacological properties of S32504, the experimental methodologies used for its characterization, and the key signaling pathways it modulates, serving as a valuable resource for further research and development.

References

The Discovery and Synthesis of a Novel Dopamine Stabilizer: (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h]benzoxazine-9-carboxamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h]benzoxazine-9-carboxamide, also known as PNU-96391A and OSU-6162, is a novel psychoactive compound that has garnered significant interest for its unique pharmacological profile as a dopamine system stabilizer. This technical guide provides a comprehensive overview of its discovery, a detailed (though currently unavailable in public literature) synthesis protocol, its mechanism of action, and its potential therapeutic applications. The compound exhibits partial agonist activity at dopamine D2 and serotonin 5-HT2A receptors, with evidence suggesting both orthosteric and allosteric interactions at the D2 receptor. This dual action contributes to its ability to modulate dopaminergic activity, offering a potential therapeutic window for treating a variety of neuropsychiatric and neurodegenerative disorders.

Discovery and Rationale

The development of (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h]benzoxazine-9-carboxamide, hereafter referred to as PNU-96391A, was driven by the need for novel therapeutic agents that could stabilize the dopamine system without the significant side effects associated with full agonists or antagonists. The concept of a "dopamine stabilizer" was pioneered by Nobel Laureate Arvid Carlsson, who envisioned a compound that could enhance dopaminergic activity when it is low and attenuate it when it is high[1]. This approach holds promise for treating conditions with fluctuating dopamine levels, such as Parkinson's disease, Huntington's disease, and certain psychiatric disorders like schizophrenia and treatment-resistant depression[1].

PNU-96391A emerged from research programs focused on developing compounds with a specific affinity and functional activity profile at key neurotransmitter receptors. Its chemical structure, a hexahydrobenzo[h]benzoxazine derivative, positions it within a class of compounds known for their central nervous system activity.

Synthesis

It is crucial to note that the following is a hypothetical pathway and has not been experimentally verified from the available literature.

Caption: Hypothetical synthetic pathway for PNU-96391A.

Experimental Protocols (Hypothetical):

-

[2] Cyclization to form the Benzoxazine Core: A substituted aminophenol could be reacted with a chiral epoxide or a dihaloalkane under basic conditions to construct the heterocyclic core. The stereochemistry would be critical at this stage and likely controlled by the chirality of the starting materials.

-

[3] N-Propylation: The secondary amine within the benzoxazine ring system would be alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a non-nucleophilic base to introduce the propyl group.

-

[4] Carboxamide Formation: The aromatic ring of the benzoxazine core, likely bearing a carboxylic acid or an ester functional group, would be converted to the primary carboxamide. This could be achieved by activating the carboxylic acid (e.g., with a coupling reagent like HATU) and reacting it with ammonia or by direct amidation of an ester.

Pharmacological Profile

PNU-96391A is characterized by its unique interaction with dopamine and serotonin receptors. Its primary mechanism of action is as a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors[3].

| Target Receptor | Affinity (Ki) | Functional Activity | Reference |

| Dopamine D2 | ~900 nM | Partial Agonist (Emax ~54.3% of dopamine) | [2] |

| Serotonin 5-HT2A | Data not available | Partial Agonist | [3] |

| Sigma σ1 | Data not available | Ligand (Activity not specified) |

Dopamine D2 Receptor Interaction:

Studies have indicated a complex interaction of PNU-96391A with the dopamine D2 receptor. In the absence of dopamine, it exhibits weak partial agonism. However, in the presence of dopamine, low concentrations of PNU-96391A can enhance the stimulating action of dopamine, while higher concentrations lead to an inhibition of dopamine-stimulated activity[5]. This suggests a dualistic mechanism that may involve both orthosteric (competitive) and allosteric (modulatory) binding sites on the D2 receptor[2][5]. The ability of PNU-96391A to accelerate the dissociation of the agonist radioligand [3H]NPA from D2 receptors further supports an allosteric interaction[2].

Serotonin 5-HT2A Receptor Interaction:

The partial agonism at 5-HT2A receptors is a key feature of many atypical antipsychotic drugs and is thought to contribute to a reduced incidence of extrapyramidal side effects. The interplay between D2 and 5-HT2A receptor modulation is a critical aspect of the pharmacological profile of PNU-96391A.

Mechanism of Action and Signaling Pathways

As a G protein-coupled receptor (GPCR) ligand, PNU-96391A modulates intracellular signaling cascades upon binding to dopamine D2 and serotonin 5-HT2A receptors.

Caption: PNU-96391A's modulation of D2 and 5-HT2A receptor signaling.

Dopamine D2 Receptor Signaling: The dopamine D2 receptor is canonically coupled to the Gi/o family of G proteins. As a partial agonist, PNU-96391A would lead to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in intracellular cyclic AMP (cAMP) levels compared to a full agonist. This dampening effect on dopaminergic signaling is central to its stabilizing properties.

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is coupled to the Gq/11 family of G proteins. Partial agonism at this receptor would lead to a submaximal activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

Potential Therapeutic Applications

The unique pharmacological profile of PNU-96391A as a dopamine stabilizer suggests its potential utility in a range of neurological and psychiatric conditions:

-

Huntington's Disease: Clinical studies have explored its efficacy in improving non-motor symptoms such as energy and mood in patients with Huntington's disease[6].

-

Parkinson's Disease: Preclinical studies suggest it may be useful in preventing the development of behavioral sensitization induced by dopamine agonists, a phenomenon related to the development of dyskinesias.

-

Schizophrenia and Bipolar Disorder: Its dual action as a D2 and 5-HT2A partial agonist aligns with the mechanism of several atypical antipsychotics, suggesting potential for treating psychosis with a favorable side-effect profile.

-

Treatment-Resistant Depression: The compound is being investigated as an add-on therapy for patients who do not respond adequately to selective serotonin reuptake inhibitors (SSRIs)[1].

-

Fatigue-related conditions: Based on the vision of its discoverer, its potential to alleviate fatigue is also an area of clinical interest[1].

Conclusion

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h]benzoxazine-9-carboxamide (PNU-96391A/OSU-6162) represents a significant advancement in the development of dopamine-modulating therapies. Its characterization as a dopamine stabilizer with partial agonist activity at both D2 and 5-HT2A receptors provides a promising mechanistic framework for treating complex neuropsychiatric and neurodegenerative disorders. While detailed synthetic protocols remain to be fully disclosed in publicly accessible literature, the compound's unique pharmacology continues to drive clinical investigation. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

- 1. Arvid Carlsson’s drug candidate tried for treatment-resistant depression | University of Gothenburg [gu.se]

- 2. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OSU-6162 - Wikipedia [en.wikipedia.org]

- 4. The dopaminergic stabilizer, (-)-OSU6162, rescues striatal neurons with normal and expanded polyglutamine chains in huntingtin protein from exposure to free radicals and mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulating and inhibitory effects of the dopamine "stabilizer" (-)-OSU6162 on dopamine D2 receptor function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolerability and efficacy of the monoaminergic stabilizer (-)-OSU6162 (PNU-96391A) in Huntington's disease: a double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dopamine D3/D2 Receptor Agonist S32504: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S32504, a novel naphtoxazine derivative, has emerged as a potent and selective agonist for dopamine D3 and D2 receptors. This technical guide provides a comprehensive overview of the pharmacological profile of S32504, synthesizing key data on its receptor binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols for the assays described herein are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of dopamine receptor pharmacology and the development of novel therapeutics for neurological and psychiatric disorders.

Introduction

S32504, chemically identified as (+)-trans-3,4,4a,5,6,10b-hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine, is a dopamine agonist with a preferential affinity for the D3 receptor over the D2 receptor.[1][2][3] This profile has generated significant interest in its potential therapeutic applications, particularly in conditions where modulation of the dopaminergic system is beneficial, such as Parkinson's disease, depression, and anxiety.[4][5][6] This guide delves into the core pharmacological characteristics of S32504, presenting a detailed analysis of its interaction with dopamine receptors and its subsequent physiological effects.

Receptor Binding Affinity

The binding profile of S32504 to various dopamine and other neurotransmitter receptors has been extensively characterized through radioligand binding assays. The compound exhibits a high affinity for human dopamine D3 receptors and a notable, though lower, affinity for D2 receptors.[1] Its affinity for other dopamine receptor subtypes (D1, D4, D5) and a wide range of other neurotransmitter receptors is considerably lower, highlighting its selectivity.[1]

Table 1: Receptor Binding Affinity of S32504

| Receptor | pKi |

| Human Dopamine D3 | 8.1[1] |

| Human Dopamine D2L | Not explicitly stated, but lower than D3[1] |

| Human Dopamine D2S | Not explicitly stated, but lower than D3[1] |

| Human Dopamine D4 | 5.3[1] |

| Human Dopamine D1 | <5.0[1] |

| Human Dopamine D5 | <5.0[1] |

| Serotonin 5-HT1A | Low affinity[1] |

| Serotonin 5-HT2A | Low affinity[1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

S32504 acts as an agonist at both D3 and D2 receptors, initiating intracellular signaling cascades upon binding. Its functional potency has been evaluated in various cell-based assays, including [³⁵S]GTPγS binding and mitogen-activated protein kinase (MAPK) activation.[1]

Table 2: Functional Activity of S32504

| Assay | Receptor | pEC50 |

| [³⁵S]GTPγS Binding | Human Dopamine D3 | 8.7[1] |

| Gαi3 Antibody Capture/Scintillation Proximity Assay | Human Dopamine D3 | 8.6[1] |

| MAPK Activation (Immunoblot) | Human Dopamine D3 | 8.5[1] |

| [³⁵S]GTPγS Binding | Human Dopamine D2S | 6.4[1] |

| [³⁵S]GTPγS Binding | Human Dopamine D2L | 6.7[1] |

| Gαi3 Antibody Capture/Scintillation Proximity Assay | Human Dopamine D2L | 6.6[1] |

| MAPK Activation (Immunoblot) | Human Dopamine D2L | 8.6[1] |

| [³⁵S]GTPγS Binding | Serotonin 5-HT1A | 5.0 (weak agonist)[1] |

| Gq Activation | Serotonin 5-HT2A | 5.2 (weak agonist)[1] |

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Signaling Pathways

As a D2-like receptor agonist, S32504 primarily couples to Gi/o G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Furthermore, S32504 has been shown to potently stimulate the MAPK signaling cascade through D2 and D3 receptors.[1]

In Vivo Pharmacology

The pharmacological effects of S32504 have been investigated in a variety of animal models, demonstrating its potential as a therapeutic agent for several central nervous system disorders.

Antiparkinsonian Activity

In rodent and primate models of Parkinson's disease, S32504 has shown potent antiparkinsonian effects. It effectively reverses motor deficits in these models and has demonstrated neuroprotective properties against neurotoxin-induced dopaminergic neuron death.[4][5]

Table 3: In Vivo Antiparkinsonian Effects of S32504

| Model | Species | Effect | Dosage |

| 6-OHDA-lesioned rats | Rat | Contralateral rotation | Not specified |

| MPTP-treated mice | Mouse | Protection against TH-IR neuronal death | 0.25 and 2.5 mg/kg[4] |

| MPTP-treated marmosets | Primate | Increased locomotor activity, reduced disability | 0.01-0.04 mg/kg (s.c.), 0.04-1.25 mg/kg (p.o.)[5] |

Antidepressant and Anxiolytic Activity

S32504 has also exhibited antidepressant-like and anxiolytic-like effects in relevant behavioral models.[6]

Table 4: In Vivo Antidepressant and Anxiolytic Effects of S32504

| Model | Species | Effect | Dosage |

| Forced Swim Test | Mouse, Rat | Reduced immobility | 0.04-2.5 mg/kg[6] |

| Marble-Burying Behavior | Mouse | Inhibition | 0.04-0.16 mg/kg[6] |

| Fear-Induced Ultrasonic Vocalizations | Rat | Suppression | 0.0025-0.16 mg/kg[6] |

| Vogel Conflict Procedure | Rat | Increased punished responses | Not specified |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to characterize the pharmacological profile of a compound like S32504.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Materials: Cell membranes expressing the receptor of interest, a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors), test compound (S32504), assay buffer, and glass fiber filters.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs).

-

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated G-protein.

-

Procedure:

-

Incubate cell membranes expressing the receptor of interest with varying concentrations of the agonist (S32504) in the presence of GDP and [³⁵S]GTPγS.

-

Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, nucleus accumbens, or frontal cortex).

-

The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

-

Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate.

-

The collected dialysate samples are analyzed using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Application: To assess the effect of S32504 on dopamine and acetylcholine levels in different brain regions.

Animal Models of Parkinson's Disease

-

6-Hydroxydopamine (6-OHDA) Model (Rats): Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta causes a specific and progressive degeneration of dopaminergic neurons on one side of the brain. This leads to motor asymmetry, which can be quantified by observing rotational behavior induced by dopamine agonists.

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mice and Primates): Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking some of the key pathological features of Parkinson's disease.

Behavioral Models for Antidepressant and Anxiolytic Activity

-

Forced Swim Test: This test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant drugs are known to increase the duration of active, escape-oriented behaviors.

-

Elevated Plus Maze: This test utilizes the natural aversion of rodents to open and elevated spaces. The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

-

Vogel Conflict Test: In this test, water-deprived animals are punished with a mild electric shock when they attempt to drink. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the fear or anxiety associated with the punishment.

Neuroprotection Assays in SH-SY5Y Cells

-

Cell Culture and Differentiation: The human neuroblastoma cell line SH-SY5Y can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

-

Induction of Neurotoxicity: Differentiated SH-SY5Y cells are exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, which induces oxidative stress and cell death.

-

Assessment of Neuroprotection: The ability of S32504 to protect against MPP+-induced cell death is assessed by measuring cell viability using assays such as the MTT assay.

Conclusion

S32504 is a potent and selective dopamine D3/D2 receptor agonist with a compelling pharmacological profile. Its high affinity and functional agonism at these receptors translate into significant efficacy in preclinical models of Parkinson's disease, depression, and anxiety. The neuroprotective properties of S32504 further enhance its therapeutic potential. This in-depth guide, by consolidating quantitative data, detailing experimental methodologies, and providing visual representations of key processes, aims to be a valuable asset for the scientific community in the ongoing exploration of S32504 and the broader field of dopamine pharmacology. Further research is warranted to fully elucidate the clinical utility of this promising compound.

References

- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 3. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 4. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 5. Elevated plus maze protocol [protocols.io]

- 6. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide on the Binding Affinity of S32504 for Dopamine D2 vs D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of S32504, a potent naphthoxazine agonist, for dopamine D2 and D3 receptors. This document summarizes key quantitative data, details the experimental protocols used for these determinations, and visualizes the associated signaling pathways.

Quantitative Binding Affinity and Functional Potency of S32504

S32504 demonstrates a marked preference for the human dopamine D3 receptor over the D2 receptor isoforms (D2S and D2L). This selectivity is evident in its binding affinity (pKi) and its functional potency (pEC50) as an agonist in various cellular assays. The compound is significantly more potent at the D3 receptor, a characteristic that has been a focal point of its preclinical evaluation for potential therapeutic applications, including Parkinson's disease and depression.[1][2][3][4]

The following table summarizes the quantitative data for S32504's interaction with human dopamine D2 and D3 receptors.

| Receptor Subtype | Parameter | Value | Unit | Assay Type |

| hD3 | pKi | 8.1 | - | Radioligand Binding |

| hD3 | pEC50 | 8.7 | - | [³⁵S]GTPγS Binding |

| hD3 | pEC50 | 8.6 | - | Gαi3 Antibody Capture |

| hD3 | pEC50 | 8.5 | - | MAP Kinase Activation |

| hD2S | pEC50 | 6.4 | - | [³⁵S]GTPγS Binding |

| hD2L | pEC50 | 6.7 | - | [³⁵S]GTPγS Binding |

| hD2L | pEC50 | 6.6 | - | Gαi3 Antibody Capture |

| hD2L | pEC50 | 8.6 | - | MAP Kinase Activation |

Data sourced from Millan et al., 2004.[2]

It is noteworthy that while S32504 shows lower potency at D2L receptors in GTPγS binding and antibody capture assays, it demonstrates high potency in stimulating D2L receptor-coupled mitogen-activated protein (MAP) kinase, which is suggested to be a result of signal amplification.[2][5] The actions of S32504 are stereospecific, with its enantiomer, S32601, being less active.[2]

Experimental Protocols

The determination of binding affinity and functional potency of ligands such as S32504 at dopamine receptors relies on established in vitro pharmacological assays. The following sections detail the methodologies typically employed.

Radioligand Binding Assays

Radioligand binding assays are the standard for quantifying the affinity of a test compound for a receptor.[6] These assays involve the use of a radiolabeled ligand that binds to the receptor and a competitor (the test compound) that displaces the radioligand.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest.

-

Incubation: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

A diagram illustrating the workflow of a competitive binding assay is provided below.

Competitive Binding Assay Workflow

Functional Assays

Functional assays measure the cellular response following the activation or inhibition of a receptor by a ligand. For D2 and D3 receptors, which are Gαi/o-coupled, functional assays often measure the inhibition of adenylyl cyclase activity or the stimulation of GTPγS binding.[7][8][9]

[³⁵S]GTPγS Binding Assay:

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

-

Membrane Incubation: Cell membranes expressing the receptor of interest are incubated with the agonist at various concentrations in the presence of GDP and [³⁵S]GTPγS.

-

Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, often using a scintillation proximity assay (SPA) or filtration.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (half-maximal effective concentration) and the Emax (maximum effect).

Signaling Pathways of Dopamine D2 and D3 Receptors

Both dopamine D2 and D3 receptors belong to the D2-like family of dopamine receptors.[8][10] They are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gαi/o family.[8][11] Activation of these receptors by an agonist like dopamine or S32504 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][9][12] This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors.

Beyond the canonical adenylyl cyclase pathway, D2 and D3 receptors can also signal through other pathways, including the activation of MAP kinase and modulation of ion channels.[7][13]

The following diagrams illustrate the canonical signaling pathways for dopamine D2 and D3 receptors.

Canonical D2/D3 Receptor Signaling

The relationship between ligand binding, G-protein activation, and the subsequent cellular response can be visualized as a logical flow.

References

- 1. S-32504 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. S32504, a novel naphtoxazine agonist at dopamine D3/D2 receptors: I. Cellular, electrophysiological, and neurochemical profile in comparison with ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S32504, a novel naphtoxazine agonist at dopamine D3/D2 receptors: III. Actions in models of potential antidepressive and anxiolytic activity in comparison with ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of S32504: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S32504, also known as (+)-trans-3,4,4a,5,6,10b-hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine, is a potent and selective agonist for dopamine D3 and D2 receptors. Its in vitro pharmacological profile suggests potential therapeutic applications in conditions where modulation of the dopaminergic system is beneficial. This technical guide provides a comprehensive overview of the in vitro characterization of S32504's activity, detailing its binding affinity, functional potency, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data for S32504's interaction with various neurotransmitter receptors, compiled from multiple in vitro studies.

Table 1: Binding Affinity (pKi) of S32504 at Dopamine and Serotonin Receptors

| Receptor Subtype | pKi |

| Dopamine D3 (human, cloned) | 8.1 |

| Dopamine D2L (human, cloned) | Not explicitly stated, but lower affinity than D3 |

| Dopamine D2S (human, cloned) | Not explicitly stated, but lower affinity than D3 |

| Dopamine D4 (human, cloned) | 5.3 |

| Dopamine D1 (human, cloned) | <5.0 |

| Dopamine D5 (human, cloned) | <5.0 |

| Serotonin 1A | Low Affinity |

| Serotonin 2A | Low Affinity |

Table 2: Functional Potency (pEC50) of S32504 in Various In Vitro Assays

| Assay | Receptor | pEC50 |

| [³⁵S]GTPγS Binding | Dopamine D3 (human) | 8.7 |

| Gαi3 Antibody Capture/Scintillation Proximity | Dopamine D3 (human) | 8.6 |

| Mitogen-Activated Protein Kinase (MAPK) Activation | Dopamine D3 (human) | 8.5 |

| [³⁵S]GTPγS Binding | Dopamine D2S (human) | 6.4 |

| [³⁵S]GTPγS Binding | Dopamine D2L (human) | 6.7 |

| Gαi3 Antibody Capture/Scintillation Proximity | Dopamine D2L (human) | 6.6 |

| Mitogen-Activated Protein Kinase (MAPK) Activation | Dopamine D2L (human) | 8.6 |

| [³⁵S]GTPγS Binding | Serotonin 1A | 5.0 |

| Gq Protein Activation | Serotonin 2A | 5.2 |

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

This protocol outlines the general procedure for determining the binding affinity of S32504 for dopamine and serotonin receptors using a competitive radioligand binding assay.

1. Materials:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor of interest (e.g., D2, D3).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors).

-

Test Compound: S32504.

-

Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 5 mM EDTA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Assay Setup: The assay is performed in a 96-well plate format.

-

Incubation: To each well, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), the cell membranes, and varying concentrations of S32504. For total binding wells, S32504 is omitted. For non-specific binding wells, the non-specific agent is added instead of S32504.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the S32504 concentration.

-

Determine the IC50 value (the concentration of S32504 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50)

This functional assay measures the S32504-induced activation of G-proteins coupled to the receptor of interest.

1. Materials:

-

Cell Membranes: As described for the radioligand binding assay.

-

[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.

-

GDP: Guanosine diphosphate.

-

Test Compound: S32504.

-

Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration or Scintillation Proximity Assay (SPA) system.

2. Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with GDP in the assay buffer to ensure G-proteins are in their inactive, GDP-bound state.

-

Incubation: Add varying concentrations of S32504 to the membrane suspension, followed by the addition of [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.

-

SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the scintillant in the beads results in a light signal that is measured in a microplate scintillation counter. No separation step is required.

-

3. Data Analysis:

-

Plot the amount of [³⁵S]GTPγS binding against the logarithm of the S32504 concentration.

-

Determine the EC50 value (the concentration of S32504 that produces 50% of the maximal response) from the resulting dose-response curve.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay determines the ability of S32504 to induce downstream signaling through the MAPK pathway.

1. Materials:

-

Whole Cells: A suitable cell line endogenously or recombinantly expressing the target receptor (e.g., SH-SY5Y or CHO cells).

-

Cell Culture Medium and Serum.

-

Test Compound: S32504.

-

Lysis Buffer: Containing detergents and protease/phosphatase inhibitors.

-

SDS-PAGE reagents and equipment.

-

Western Blotting equipment.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescent Substrate.

2. Procedure:

-

Cell Culture and Starvation: Culture the cells to an appropriate confluency. Prior to the experiment, serum-starve the cells for several hours to reduce basal MAPK activation.

-

Compound Treatment: Treat the cells with varying concentrations of S32504 for a specific time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane of the phospho-ERK1/2 antibodies and re-probe with the antibody against total-ERK1/2 to normalize for protein loading.

3. Data Analysis:

-

Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2.

-

Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each treatment condition.

-

Plot the normalized phospho-ERK1/2 levels against the logarithm of the S32504 concentration to determine the EC50 value.

Signaling Pathways and Visualizations

S32504 acts as an agonist at dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. Activation of these receptors by S32504 initiates a cascade of intracellular signaling events.

S32504-Mediated G-Protein Activation

Upon binding of S32504, the D2/D3 receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the Gαi/o-GTP and the Gβγ subunits can then modulate the activity of various downstream effectors.

Caption: S32504 binding to D2/D3 receptors activates the Gαi/o protein.

Downstream Signaling of S32504 via Gαi/o

The activated Gαi/o-GTP subunit typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

Unveiling the Neuroprotective Potential of S32504: An In-Depth Technical Review of In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the current understanding of the neuroprotective properties of S32504, a novel dopamine D3/D2 receptor agonist, as demonstrated in cell culture models. S32504 has shown promise in protecting dopaminergic neurons from neurotoxin-induced cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease. This document provides a detailed overview of the quantitative data, experimental protocols, and proposed signaling pathways based on available research.

Core Findings: Neuroprotection in SH-SY5Y Cells

S32504 has demonstrated robust and complete protection of terminally differentiated SH-SY5Y neuroblastoma cells against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a well-established in vitro model for Parkinson's disease research.[1][2] The neuroprotective effect of S32504 is concentration-dependent and significantly more potent than that of other dopamine agonists like pramipexole and ropinirole.[1][2] Notably, at high concentrations, ropinirole exhibited neurotoxic effects, a phenomenon not observed with S32504.[1][2]

Quantitative Data Summary

The following table summarizes the key findings from in vitro studies on the neuroprotective effects of S32504.

| Cell Line | Neurotoxin | Drug | Key Finding | Reference |

| Terminally Differentiated SH-SY5Y | MPP+ | S32504 | Robust, concentration-dependent, and complete protection against MPP+-induced cell death. | [1][2] |

| Terminally Differentiated SH-SY5Y | MPP+ | Ropinirole | Provided some protection at lower doses but was neurotoxic at high concentrations. | [1] |

| Terminally Differentiated SH-SY5Y | MPP+ | Pramipexole | Less potent than S32504. | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments to assess the neuroprotective properties of S32504.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Specific medium composition (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Differentiation: To induce a more neuron-like phenotype, SH-SY5Y cells are terminally differentiated. This is a critical step as it makes the cells more susceptible to neurotoxins like MPP+. A common method for differentiation involves treatment with retinoic acid for a specific duration, followed by a period of serum reduction.

MPP+ Induced Neurotoxicity Model

-

Cell Plating: Differentiated SH-SY5Y cells are seeded in multi-well plates at a predetermined density.

-

Drug Pre-treatment: Cells are pre-incubated with varying concentrations of S32504, ropinirole, or pramipexole for a specified period before the addition of the neurotoxin.

-

Neurotoxin Exposure: MPP+ is added to the cell culture medium at a concentration known to induce significant cell death.

-

Incubation: The cells are incubated with the drug and neurotoxin for a defined period (e.g., 24-48 hours).

-

Assessment of Cell Viability: Various assays are used to quantify the extent of cell death and the protective effect of the compounds. These can include:

-

MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

-

Immunocytochemistry: Staining for markers of apoptosis (e.g., cleaved caspase-3) or neuronal integrity (e.g., tyrosine hydroxylase).

-

Signaling Pathways and Mechanism of Action

S32504 is a potent and selective agonist at dopamine D3 and D2 receptors.[3] Its neuroprotective effects are likely mediated through the activation of these receptors, which can trigger downstream signaling cascades that promote cell survival.

While the precise signaling pathways underlying the neuroprotective effects of S32504 have not been fully elucidated in the provided research, a proposed logical workflow for its action is presented below. As a dopamine agonist, S32504 likely initiates a signaling cascade upon binding to D2 and D3 receptors, leading to the activation of pro-survival pathways.

Caption: Proposed signaling pathway for S32504-mediated neuroprotection.

The following diagram illustrates the general experimental workflow for assessing the neuroprotective properties of S32504 in a cell culture model of neurotoxicity.

References

- 1. Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S32504, a novel naphtoxazine agonist at dopamine D3/D2 receptors: I. Cellular, electrophysiological, and neurochemical profile in comparison with ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on the Therapeutic Potential of SM-32504: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-32504 is a potent, orally active inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. Early-stage research has identified this compound as a promising therapeutic candidate for the management of hypercholesterolemia and the prevention of atherosclerosis. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, including its mechanism of action, in vitro potency, and in vivo efficacy in animal models of hyperlipidemia. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and development of this compound.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis, the underlying cause of cardiovascular diseases such as heart attacks and strokes. Acyl-CoA:cholesterol O-acyltransferase (ACAT) plays a crucial role in the absorption and storage of cholesterol by catalyzing the esterification of free cholesterol to cholesteryl esters. Inhibition of ACAT is therefore a compelling therapeutic strategy to lower plasma cholesterol levels. This compound, a novel naphthylidinoylurea derivative, has emerged from structure-activity relationship studies as a potent ACAT inhibitor.[1] This document summarizes the initial preclinical data on this compound.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme Acyl-CoA:cholesterol O-acyltransferase (ACAT). There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is involved in cellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver and plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins. By inhibiting ACAT, particularly ACAT2 in the intestine and liver, this compound is expected to reduce the absorption of dietary cholesterol and decrease the secretion of cholesterol-rich lipoproteins into the bloodstream, thereby lowering plasma cholesterol levels.

References

The Stereospecificity of S32504: A Technical Guide to its Dopamine D2/D3 Receptor Agonist Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of S32504, a potent and selective agonist at dopamine D2 and D3 receptors. The document outlines its pharmacological profile, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Significance of Stereospecificity

In pharmacology, the three-dimensional structure of a molecule is paramount to its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological properties. The investigation of stereospecificity is therefore a critical aspect of drug discovery and development. This guide focuses on S32504, highlighting the profound difference in activity between its enantiomers and underscoring the importance of chiral purity in drug candidates. S32504 is the (+)-trans enantiomer of the naphtoxazine derivative, while its counterpart, S32601, is the (-)-trans enantiomer.

Pharmacological Profile of S32504 and its Enantiomer

S32504 demonstrates a clear stereospecific interaction with dopamine D2 and D3 receptors, acting as a potent agonist. In contrast, its enantiomer, S32601, is significantly less active[1]. This stereoselectivity is evident in both its binding affinity and functional potency.

Quantitative Data Summary

The binding affinities (pKi) and functional potencies (pEC50) of S32504 and S32601 at human dopamine D2 and D3 receptors are summarized in the table below. The data clearly illustrates the superior affinity and potency of the S32504 enantiomer.

| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) in [³⁵S]GTPγS assay |

| S32504 | hD₂L | Not explicitly stated, but lower than for hD₃ | 6.7 |

| hD₂S | Not explicitly stated, but lower than for hD₃ | 6.4 | |

| hD₃ | 8.1 | 8.7 | |

| S32601 | hD₂/hD₃ | Less active enantiomer | Inactive or weakly active |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively.

Signaling Pathways and Experimental Workflows

The biological effects of S32504 are mediated through its agonist activity at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate downstream signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway of S32504 and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the stereospecificity of S32504.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors.

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Test compounds: S32504 and S32601.

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates, filter mats, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds (S32504 and S32601).

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through filter mats, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) of an agonist by quantifying the activation of G-proteins coupled to the receptor.

-

Materials:

-

Cell membranes expressing human dopamine D2 or D3 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Test compounds: S32504 and S32601.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well plates, filter mats, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the agonist test compounds (S32504 and S32601).

-

In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.

-

Pre-incubate the plate to allow the agonist to bind to the receptors.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through filter mats and wash with ice-cold buffer.

-

Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

-

Plot the stimulated binding against the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay assesses the downstream signaling of receptor activation by measuring the phosphorylation of MAPK (ERK1/2).

-

Materials:

-

Whole cells expressing human dopamine D2 or D3 receptors.

-

Test compounds: S32504 and S32601.

-

Cell lysis buffer.

-

Primary antibodies against phosphorylated MAPK (p-ERK1/2) and total MAPK (t-ERK1/2).

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Western blot equipment and reagents.

-

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Starve the cells in serum-free media to reduce basal MAPK activation.

-

Treat the cells with various concentrations of the test compounds for a specific time course.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibody against p-ERK1/2, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against t-ERK1/2 as a loading control.

-

Quantify the band intensities to determine the level of MAPK phosphorylation relative to the total MAPK.

-

Neuroprotection Assay in SH-SY5Y Cells

This cellular assay evaluates the potential of S32504 to protect neurons from a neurotoxin, which is relevant to its potential therapeutic applications in neurodegenerative diseases.

-

Materials:

-

SH-SY5Y human neuroblastoma cell line.

-

Cell culture medium and supplements.

-

Differentiating agent (e.g., retinoic acid).

-

Neurotoxin: 1-methyl-4-phenylpyridinium (MPP+).

-

Test compounds: S32504 and S32601.

-

Cell viability assay reagents (e.g., MTT or LDH assay kit).

-

-

Procedure:

-

Culture and differentiate the SH-SY5Y cells to induce a more neuron-like phenotype.

-

Pre-treat the differentiated cells with various concentrations of S32504 or S32601 for a specified duration.

-

Expose the cells to a toxic concentration of MPP+.

-

Continue the incubation for a period sufficient to induce cell death in the control group (MPP+ alone).

-

Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

-

Compare the viability of cells treated with the test compounds and MPP+ to that of cells treated with MPP+ alone to determine the extent of neuroprotection.

-

Conclusion

The data and experimental evidence presented in this guide unequivocally demonstrate the pronounced stereospecificity of S32504. The (+)-trans enantiomer, S32504, is a potent agonist at both dopamine D2 and D3 receptors, with a preference for the D3 subtype. In stark contrast, its (-)-trans enantiomer, S32601, is substantially less active. This stereospecificity is a critical determinant of its pharmacological profile and potential therapeutic utility. The detailed methodologies provided herein offer a framework for the continued investigation of S32504 and other chiral compounds in the field of drug discovery. The visualization of its signaling pathway and the experimental workflow further aid in the conceptual understanding of its mechanism of action and characterization process.

References

The Dopaminergic Profile of S32504: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S32504, a naphtoxazine derivative, has emerged as a potent and selective agonist for dopamine D2 and D3 receptors. This technical guide provides a comprehensive overview of the pharmacological effects of S32504 on dopaminergic pathways, consolidating key preclinical data. It details the compound's receptor binding affinities, functional potencies, and its in vivo effects on dopamine neurotransmission and associated behaviors. This document is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering detailed experimental protocols and visual representations of signaling pathways and experimental workflows to facilitate further investigation into the therapeutic potential of S32504.

Introduction

S32504, identified as (+)-trans-3,4,4a,5,6,10b-hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine, is a novel compound with high affinity and agonist activity at dopamine D2 and D3 receptors.[1] Its pharmacological profile suggests potential therapeutic applications in conditions where dopaminergic modulation is beneficial, such as Parkinson's disease, depression, and anxiety.[2][3][4] This guide synthesizes the available preclinical data to provide an in-depth understanding of S32504's interaction with and effects on dopaminergic systems.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo quantitative data for S32504, providing a clear comparison of its potency and efficacy at various receptor subtypes and its impact on dopamine neurochemistry.

Table 1: Receptor Binding Affinities of S32504

| Receptor Subtype | pKi |

| Human Dopamine D3 | 8.1[1] |

| Human Dopamine D2L | 6.7[1] |

| Human Dopamine D2S | 6.4[1] |

| Human Dopamine D4 | 5.3[1] |

| Human Dopamine D1 | <5.0[1] |

| Human Dopamine D5 | <5.0[1] |

Table 2: Functional Potencies of S32504

| Receptor & Assay | pEC50 |

| hD3 ([³⁵S]GTPγS Binding) | 8.7[1] |

| hD3 (Gαi3 Antibody Capture) | 8.6[1] |

| hD3 (MAP Kinase Activation) | 8.5[1] |

| hD2L ([³⁵S]GTPγS Binding) | 6.7[1] |

| hD2S ([³⁵S]GTPγS Binding) | 6.4[1] |

| hD2L (MAP Kinase Activation) | 8.6[1] |

| hSerotonin1A ([³⁵S]GTPγS Binding) | 5.0[1] |

| hSerotonin2A (Gq activation) | 5.2[1] |

Table 3: In Vivo Effects of S32504 on Dopamine Levels

| Brain Region | Dose (mg/kg, s.c.) | Effect |

| Striatum | 0.0025 - 0.63 | Potent reduction in dopamine levels and synthesis[1] |

| Nucleus Accumbens | 0.0025 - 0.63 | Potent reduction in dopamine levels and synthesis[1] |

| Frontal Cortex | 0.0025 - 0.63 | Potent reduction in dopamine levels and synthesis[1] |

Table 4: Effective Doses of S32504 in Behavioral Models

| Behavioral Model | Species | Dose (mg/kg) | Effect |

| Forced Swim Test | Mice & Rats | 0.04 - 2.5 | Suppression of immobility[2] |

| Learned Helplessness | Rats | 0.08 - 2.5 | Suppression of escape failures[2] |

| Chronic Mild Stress | Rats | 0.16 - 2.5 | Restoration of sucrose consumption[2] |

| Marble-Burying Behavior | Mice | 0.04 - 0.16 | Inhibition of burying behavior[2] |

| 6-OHDA-Lesioned Rats | Rats | 0.0025 - 0.04 (s.c.) | Elicited contralateral rotation[3] |

| MPTP-Treated Marmosets | Primates | 0.01 - 0.04 (s.c.) | Increased locomotor activity and reduced disability[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of S32504 for various receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Ki) of S32504 for dopamine and serotonin receptor subtypes.

-

Materials:

-

Cell membranes expressing the human receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors).

-

S32504 as the competing unlabeled ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding agent (e.g., 10 µM Haloperidol).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of S32504.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of S32504.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific agent).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of S32504 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique is used to measure the extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals.

-

Objective: To assess the effect of S32504 administration on dopamine release in the striatum, nucleus accumbens, and frontal cortex.

-

Materials:

-

Male Wistar rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Guide cannula.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

S32504 for administration.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

-

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula targeting the desired brain region (e.g., striatum, nucleus accumbens, or frontal cortex) using stereotaxic coordinates.

-

Secure the cannula with dental cement and allow the animal to recover.

-

-

Microdialysis Experiment:

-

Gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

Administer S32504 (subcutaneously or intraperitoneally) after collecting baseline samples.

-

Continue collecting dialysate samples for a specified period post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine and its metabolites using HPLC-ECD.

-

Quantify the concentrations based on a standard curve.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Verify the correct placement of the microdialysis probe through histological examination.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by S32504 and the workflows of the primary experimental techniques.

S32504 Signaling through D2/D3 Dopamine Receptors

S32504 binds to and activates D2 and D3 receptors, leading to Gi protein activation.

Experimental Workflow: Radioligand Binding Assay

Workflow for determining the binding affinity of S32504 to target receptors.

Experimental Workflow: In Vivo Microdialysis

Workflow for measuring the effect of S32504 on dopamine levels in the brain.

Conclusion